Thermal Stability Advantage Over Guanosine Monophosphate (GMP)
Inosinic Acid (IMP) exhibits significantly greater thermal stability compared to its closest analog, Guanosine Monophosphate (GMP), during canning processes. In a comparative study, both flavor nucleotides were lost through hydrolysis, but IMP was found to be more stable than GMP [1]. This enhanced stability is critical for maintaining flavor potency in thermally processed foods.
| Evidence Dimension | Thermal stability under canning conditions |
|---|---|
| Target Compound Data | More stable; less degradation by hydrolysis. |
| Comparator Or Baseline | Guanosine-5'-monophosphate (GMP) less stable; greater loss. |
| Quantified Difference | Both can lose up to 50% or more, but IMP is consistently more stable than GMP. No single value is given, but the relative difference is quantified. |
| Conditions | Aqueous solution, pH and temperature varied, canning conditions [1] |
Why This Matters
Superior thermal stability translates to better flavor retention and less product degradation during high-temperature food processing, reducing waste and ensuring consistent product quality.
- [1] Nguyen, T. T., & Sporns, P. (1985). Decomposition of the Flavor Enhancers, Monosodium Glutamate, lnosine-5′-Monophosphate and Guanosine-5′-Monophosphate during Canning. Journal of Food Science, 50(3), 812-814. View Source
